2,2'-(Mesitylmethylene)bis(1H-pyrrole)

Porphyrin Synthesis Scrambling Suppression Dipyrromethane Acidolysis

Unhindered dipyrromethanes undergo acid-catalyzed scrambling, producing complex porphyrin mixtures requiring tedious chromatography. 5-Mesityldipyrromethane (MDPM) eliminates this problem via steric protection from the bulky mesityl group, enabling scrambling-free trans-porphyrin synthesis. • Delivers 14-48% isolated yields under optimized TFA conditions (10 mM in CH₂Cl₂) with minimal chromatography • BF₃(OEt₂)/EtOH catalysis boosts yields by 25-118% vs. TFA while preserving product fidelity • Enables AB₂-corroles, spiro-porphodimethenes, and porphyrin trimers inaccessible with unhindered analogs

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 159152-14-4
Cat. No. B170685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Mesitylmethylene)bis(1H-pyrrole)
CAS159152-14-4
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(C2=CC=CN2)C3=CC=CN3)C
InChIInChI=1S/C18H20N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,18-20H,1-3H3
InChIKeyLMSFUWKGADQXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mesityldipyrromethane: Scramble-Free Building Block


2,2'-(Mesitylmethylene)bis(1H-pyrrole), commonly referred to as 5-mesityldipyrromethane (MDPM), is a C₂-symmetric dipyrromethane featuring a bulky 2,4,6-trimethylphenyl (mesityl) substituent at the meso-carbon bridging two pyrrole units [1]. This compound belongs to the class of 5-substituted dipyrromethanes, which are essential intermediates in the modular synthesis of porphyrins, corroles, and related tetrapyrrolic macrocycles [2]. The steric bulk imparted by the mesityl group fundamentally alters the compound's reactivity profile compared to unhindered analogs, making it a strategically important building block for constructing trans-substituted porphyrin arrays with minimal acid-catalyzed rearrangement [3].

1

Scramble-free trans-A₂B₂-porphyrin synthesis workflow

2

Sterically shielded meso-carbon building block for regiospecific macrocycle assembly

3

Suitable for modular porphyrin, corrole, and oligomer research constructs

MDPM Steric Hindrance Prevents Scrambling


Dipyrromethanes are not interchangeable in porphyrin synthesis because the degree of steric hindrance at the meso-position directly dictates the extent of acid-catalyzed scrambling—a process where the dipyrromethane cleaves and recombines to produce scrambled porphyrin mixtures instead of the desired trans-A₂B₂ product [1]. Unhindered dipyrromethanes such as 5-phenyldipyrromethane undergo extensive acidolysis under standard condensation conditions, leading to complex product mixtures that require tedious chromatographic separation and deliver low yields of the target porphyrin [2]. In contrast, the mesityl group in 5-mesityldipyrromethane acts as a built-in protecting group that resists acidolytic cleavage entirely, enabling the synthesis of single, well-defined trans-porphyrin products without detectable scrambling [3]. For procurement purposes, selecting the mesityl-substituted building block eliminates the downstream purification burden and yield penalty that plague unhindered alternatives, making it the strategic choice when synthetic efficiency and product purity are paramount.

This Product (MDPM)

Resists acid-catalyzed scrambling, enabling single-product outcomes
Reported yields of 14–48% with minimal chromatography burden
Enables regiospecific corrole and porphyrin trimer assembly

Unhindered Analogs (e.g., PDPM)

Extensive rearrangement may produce inseparable product mixtures
Yields typically below 10%, even under scramble-suppressed conditions
Scrambling may preclude regiospecific control in complex architectures

Quantitative Comparison: MDPM vs. Analogs


Scrambling Elimination: MDPM vs. PDPM

Direct head-to-head comparison under identical MacDonald 2+2 condensation conditions (10 mM dipyrromethane, 17.8 mM TFA in CH₂Cl₂) reveals a qualitative and quantitative divergence in scrambling behavior. 5-Mesityldipyrromethane (MDPM) produces trans-porphyrins with no detectable scrambling, while 5-phenyldipyrromethane (PDPM) undergoes extensive rearrangement under the same conditions, generating scrambled porphyrin mixtures [1]. The mechanistic origin of this difference was established by Geier, Littler, and Lindsey (2001), who demonstrated that MDPM resists acidolysis entirely, whereas PDPM readily undergoes acid-catalyzed cleavage and recombination [2].

Scrambling Elimination: MDPM vs. PDPM
Head-to-head
MDPM: No detectable scrambling; PDPM: Extensive rearrangement under identical conditions (10 mM in CH₂Cl₂, 17.8 mM TFA)
Supports single-product purity selection; reported mechanistic resistance to acidolysis
Littler et al., 1999; Geier et al., 2001
Porphyrin Synthesis Scrambling Suppression Dipyrromethane Acidolysis

Yield Advantage vs. Unhindered Dipyrromethanes

Under optimized conditions designed to suppress scrambling (10 mM in CH₂Cl₂ with 17.8 mM TFA), 5-mesityldipyrromethane consistently yields eight different trans-porphyrins in 14–48% isolated yield after minimal chromatography [1]. In stark contrast, when unhindered dipyrromethanes such as 5-phenyldipyrromethane are subjected to scramble-suppressing conditions (10 mM in MeCN at 0 °C with BF₃·Et₂O/NH₄Cl or 0.1 M in DMSO at 100 °C with NH₄Cl), yields are typically below 10% despite successful scrambling suppression [2]. The MDPM system thus simultaneously achieves both high product purity (no scrambling) and synthetically useful yields, a combination unattainable with unhindered analogs.

Yield Advantage vs. Unhindered Analogs
Cross-study comparable
MDPM yields 14–48% across eight trans-porphyrins; PDPM yields typically below 10% under scramble-suppressed conditions
Reported 1.4× to >4.8× higher yield; may support throughput and cost-effectiveness
Littler et al., 1999; direct yield comparison
Porphyrin Yield Optimization Chromatography-Free Purification Dipyrromethane Condensation

BF3(OEt2)/EtOH Catalysis Improves Yield

A 2023 study by Sundharamurthi and Bhyrappa demonstrated that catalyst choice significantly modulates porphyrin yield from 5-mesityldipyrromethane. Using BF₃(OEt₂)/EtOH in CHCl₃, trans-porphyrins were obtained in 15–48% yield, compared to only 12–22% when TFA was used as the catalyst in the same solvent [1]. This represents a yield improvement of 25–118% depending on the aldehyde partner, all while maintaining negligible scrambling. This catalyst-dependent yield enhancement is specific to the mesityl-substituted dipyrromethane, as unhindered analogs would scramble under these conditions.

BF₃(OEt₂)/EtOH Catalysis Improves Yield
Supporting evidence
BF₃(OEt₂)/EtOH in CHCl₃ yields 15–48% vs. TFA yields 12–22% for MDPM substrate; reported 25–118% yield improvement
Catalyst-substrate pairing context; may maximize return from same building block
Sundharamurthi & Bhyrappa, 2023
Lewis Acid Catalysis Porphyrin Yield Enhancement Acid Catalyst Comparison

Access to AB2-Corroles and Porphyrin Trimers

5-Mesityldipyrromethane has proven uniquely effective as a building block for more complex porphyrinoid architectures that require positional control of substituents. It was used to synthesize meso-pyrimidinyl-substituted AB₂-corroles in efficient yields from 2-substituted 4,6-dichloropyrimidine-5-carbaldehydes, a transformation where scrambling would be disastrous due to the requirement for a specific substitution pattern [1]. Additionally, it enabled the synthesis of p-phenylene-linked porphyrin trimers in 36% yield via condensation with a porphyrin-benzaldehyde, showcasing its utility in constructing covalent multiporphyrin arrays [2]. Unhindered dipyrromethanes cannot provide this level of regiochemical fidelity in such transformations.

Access to AB₂-Corroles and Trimers
Class-level inference
MDPM enables synthesis of pyrimidinyl-AB₂-corroles and p-phenylene-linked porphyrin trimers (36% yield); unhindered analogs cannot provide this regiospecific fidelity
Supports regiospecific architecture assembly; selection context for functional array research
Research Portal, 2010; Academia.edu, 2001
Corrole Synthesis Porphyrin Oligomer Modular Macrocycle Assembly

MDPM Application Scenarios


Scramble-Free trans-Porphyrin Synthesis

When synthesizing trans-substituted porphyrins as building blocks for light-harvesting arrays, molecular wires, or photodynamic therapy agents, 5-mesityldipyrromethane is the reagent of choice because it eliminates scrambling entirely while delivering 14–48% isolated yields under optimized conditions (10 mM in CH₂Cl₂, 17.8 mM TFA) [1]. This is in direct contrast to 5-phenyldipyrromethane, which scatters the product distribution into inseparable mixtures under the same conditions [2]. The elimination of labor-intensive chromatography further makes MDPM the cost-effective procurement choice for multi-gram scale syntheses.

Lewis Acid-Catalyzed High-Yield Synthesis

For researchers seeking to maximize synthetic yield from the same dipyrromethane precursor, BF₃(OEt₂)/EtOH catalysis in CHCl₃ provides a 25–118% yield enhancement over TFA while preserving scrambling-free product profiles, enabling 15–48% isolated yields [1]. This catalyst-substrate pairing is uniquely effective with the mesityl-protected dipyrromethane, as unhindered analogs cannot tolerate these conditions without extensive rearrangement.

Regiospecific Assembly of Corroles and Porphyrinoids

The synthesis of AB₂-patterned corroles, spiro-tricyclic porphodimethenes, and p-phenylene-linked porphyrin trimers requires strict control over substitution patterns that only a scrambling-resistant dipyrromethane can provide [1]. 5-Mesityldipyrromethane uniquely fulfills this requirement, enabling transformations such as the 36%-yield synthesis of porphyrin trimers that are inaccessible with unhindered building blocks [2]. For research programs targeting functional tetrapyrrole architectures, MDPM is not merely preferable—it is essential.

Multigram-Scale Production with Minimal Purification

The original optimized procedure for MDPM-based trans-porphyrin synthesis was explicitly designed for multigram batch production, yielding eight different porphyrins in 14–48% yield with only minimal chromatographic purification [1]. This contrasts sharply with the sub-10% yields and extensive chromatography required for unhindered dipyrromethane analogs even under scramble-suppressed conditions [2]. For procurement specialists supporting scale-up or process chemistry groups, the combination of higher yield and simplified workup translates into lower cost per gram of final purified porphyrin product.

Application
Selection Property
Validation Focus
Scramble-free trans-porphyrin synthesis
Scrambling resistance under acid catalysis
Single-product purity and reported yield range
Lewis acid-catalyzed high-yield protocols
Catalyst-dependent yield enhancement
BF₃(OEt₂)/EtOH vs. TFA performance review
Regiospecific corrole and porphyrin trimer assembly
Steric control of regiospecific fidelity
Substitution pattern integrity in oligomer constructs
Multigram-scale production with minimal purification
Yield and purification burden profile
Cost-effectiveness and throughput at scale
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